molecular formula C19H18ClN3O3S2 B392268 N-(4-CHLOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE

N-(4-CHLOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE

Cat. No.: B392268
M. Wt: 436g/mol
InChI Key: NWHHEFAJNMOHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is a complex organic compound that features a thiazole ring, a morpholine group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.

    Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction.

    Attachment of the Morpholinylsulfonyl Group: This could be done through sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the morpholine group.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE derivatives: Compounds with slight modifications to the functional groups.

    Other Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.

    Morpholine Derivatives: Compounds featuring the morpholine group with various other functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C19H18ClN3O3S2

Molecular Weight

436g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C19H18ClN3O3S2/c20-15-3-5-16(6-4-15)21-19-22-18(13-27-19)14-1-7-17(8-2-14)28(24,25)23-9-11-26-12-10-23/h1-8,13H,9-12H2,(H,21,22)

InChI Key

NWHHEFAJNMOHBK-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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